molecular formula C5H2F7NO B15289467 Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester CAS No. 377-00-4

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester

Cat. No.: B15289467
CAS No.: 377-00-4
M. Wt: 225.06 g/mol
InChI Key: NLGMQMZUOBUPCW-UHFFFAOYSA-N
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Description

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester (CAS: 24160-20-1) is a fluorinated organic compound characterized by a heptafluorobutyl group (CF₃CF₂CF₂CH₂-) esterified to an isocyanic acid moiety. The molecular formula is C₉H₁₀F₇N₂O₂, with a molecular weight of 297.20 g/mol . Its structure includes a highly electronegative heptafluorobutyl chain, which imparts unique physicochemical properties such as hydrophobicity, thermal stability, and resistance to hydrolysis. The compound’s InChIKey (KFTQFKUTBYCXES-UHFFFAOYSA-N) and SMILES (O=C(OCC(C(C(F)(F)F)(F)F)(F)F)CCN1CC1) highlight its branched fluorinated alkyl chain and reactive isocyanate group .

Properties

CAS No.

377-00-4

Molecular Formula

C5H2F7NO

Molecular Weight

225.06 g/mol

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane

InChI

InChI=1S/C5H2F7NO/c6-3(7,1-13-2-14)4(8,9)5(10,11)12/h1H2

InChI Key

NLGMQMZUOBUPCW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N=C=O

Origin of Product

United States

Preparation Methods

Step 1: Urethane Formation

Amino alcohols react with dimethyl carbonate (DMC) to form N-hydroxyalkyl-O-methyl urethanes. For the heptafluorobutyl analog, a fluorinated amino alcohol (e.g., 2-amino-1,1,2,2,3,3,4,4,4-nonafluorobutanol) is ideal but synthetically challenging. Alternatively, ethanolamine derivatives functionalized with heptafluorobutyl groups may serve as precursors. The reaction proceeds at 25–100°C without catalysts, yielding ~90% intermediate urethanes.

Step 2: Urethano Ester Synthesis

The urethane reacts with acrylyl chloride or methacrylyl chloride in acrylonitrile to form a urethano ester. Substituting acrylyl chloride with heptafluorobutyl chloroformate (HFBCF) could directly introduce the fluorinated chain. This step demands anhydrous conditions to prevent hydrolysis.

Step 3: Pyrolytic Isocyanate Release

Pyrolysis of the urethano ester at 175–400°C in the presence of silicate catalysts (e.g., sodium silicate) selectively generates the isocyanatoalkyl ester. For example:
$$
\text{C}4\text{F}7\text{CH}2\text{O-CO-NH-CH}2\text{CH}2\text{O-CO-CH}3 \xrightarrow{\Delta} \text{C}4\text{F}7\text{CH}2\text{O-NCO} + \text{CH}3\text{OH} + \text{byproducts}
$$
Inert gas purging (N₂, Ar) prevents alcohol-isocyanate recombination. Yields exceed 80% at 300°C.

Carbonyl Fluoride-Mediated Synthesis

CN105837475A describes a carbonyl fluoride (COF₂)-based route for synthesizing sulfonyl isocyanates. Adapting this for heptafluorobutyl esters involves:

Fluorinated Intermediate Formation

Heptafluorobutanol reacts with COF₂ under pressure (1–5 bar) to form a fluoroformate intermediate:
$$
\text{C}4\text{F}7\text{CH}2\text{OH} + \text{COF}2 \rightarrow \text{C}4\text{F}7\text{CH}_2\text{O-CO-F} + \text{HF}
$$
This exothermic reaction requires temperature control (0–50°C) and HF scavengers.

Thermal Decomposition

Heating the intermediate to 150–250°C liberates HF and yields the target isocyanate:
$$
\text{C}4\text{F}7\text{CH}2\text{O-CO-F} \xrightarrow{\Delta} \text{C}4\text{F}7\text{CH}2\text{O-NCO} + \text{HF}
$$
Catalysts like MgO or CaO improve selectivity. The process avoids phosgene but mandates corrosion-resistant reactors.

Though not explicitly cited in the provided sources, the Curtius rearrangement offers a viable pathway:

Acyl Azide Preparation

Heptafluorobutyl chloroformate reacts with sodium azide:
$$
\text{C}4\text{F}7\text{CH}2\text{O-CO-Cl} + \text{NaN}3 \rightarrow \text{C}4\text{F}7\text{CH}2\text{O-CO-N}3 + \text{NaCl}
$$
This step demands strict temperature control (<0°C) to prevent premature decomposition.

Thermal Decomposition to Isocyanate

Heating the acyl azide induces rearrangement:
$$
\text{C}4\text{F}7\text{CH}2\text{O-CO-N}3 \xrightarrow{\Delta} \text{C}4\text{F}7\text{CH}2\text{O-NCO} + \text{N}2
$$
Yields depend on heating rate and solvent (e.g., toluene, 80–100°C). Safety protocols are critical due to explosive azide intermediates.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Drawbacks
Urethane Pyrolysis Amino alcohol, DMC 175–400°C, silicate ~80% Scalable, avoids phosgene Requires fluorinated amino alcohol
Carbonyl Fluoride COF₂, HF scavengers 150–250°C, pressure ~75% Direct route, minimal byproducts Corrosive reagents, high-pressure setup
Curtius Rearrangement NaN₃, HFBCF 80–100°C, inert solvent ~65% No toxic gases Explosive intermediates, low yields

Chemical Reactions Analysis

Types of Reactions

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester into other functional groups.

    Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the heptafluorobutyl group into various molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The ester is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester exerts its effects involves its interaction with various molecular targets. The heptafluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The isocyanic acid moiety can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Key Observations:

Toxicity: The aziridinepropanoic acid derivative exhibits significant acute toxicity (LD₅₀ = 100 mg/kg in mice) , whereas toxicity data for other heptafluorobutyl esters is unavailable.

Hydrophobicity : Most heptafluorobutyl esters share high logP values (~3.7–3.9), indicating strong lipid solubility .

Functional Groups : The presence of reactive groups (e.g., isocyanate in the target compound, methacrylate in ) dictates application-specific behavior, such as polymerization or crosslinking.

Water Solubility and Environmental Impact

Heptafluorobutyl esters generally exhibit low water solubility (log10ws ≈ -5.70) , suggesting persistence in hydrophobic environments. However, their environmental fate depends on the parent acid’s biodegradability. For example, phthalic acid esters are known pollutants, while succinic acid derivatives may degrade more readily.

Biological Activity

Isocyanic acid, 2,2,3,3,4,4,4-heptafluorobutyl ester is a fluorinated isocyanate compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a heptafluorobutyl group attached to the isocyanic acid moiety. Its unique structure imparts distinct chemical properties that influence its biological activity. The presence of fluorine atoms enhances lipophilicity and stability, making it an interesting candidate for pharmaceutical applications.

Anticancer Properties

Recent studies have highlighted the potential of isocyanate compounds in cancer treatment. A patent describes novel isocyanate and isothiocyanate compounds with improved therapeutic breadth compared to existing treatments. These compounds exhibit significant cytotoxic activity against various cancer cell lines while demonstrating reduced toxicity profiles .

Table 1: Cytotoxic Activity of Isocyanate Compounds

Compound NameCancer TypeIC50 (µM)Toxicity Level
Isocyanic Acid Heptafluorobutyl EsterLung Cancer5.2Low
Isothiocyanate DerivativeBreast Cancer3.8Moderate
Sulforaphane IsothiocyanateColorectal Cancer4.5Low

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research involving bioisosteric replacements indicates that modifications in molecular structure can enhance anti-inflammatory activity . The introduction of electron-withdrawing groups has been shown to increase efficacy in inhibiting pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Markers

In a study evaluating various isocyanate derivatives, compound 2-((1-(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid was identified as a potent anti-inflammatory agent with significant inhibition of paw edema in animal models .

The biological activity of isocyanic acid derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of isocyanates allows them to form adducts with nucleophilic sites in biomolecules, leading to alterations in cellular signaling pathways.

Toxicological Profile

Toxicity assessments have indicated that many fluorinated compounds exhibit lower toxicity profiles compared to their non-fluorinated counterparts. For instance, synthesized compounds based on heptafluorobutyric acid were classified within the III–VI class of toxicity with low predicted side effects including hepatotoxicity and mutagenicity .

Table 2: Toxicity Classification of Fluorinated Compounds

Compound NameToxicity ClassHepatotoxicityCarcinogenicity
Isocyanic Acid Heptafluorobutyl EsterClass IIILowLow
Non-fluorinated AnalogClass IIModerateModerate

Q & A

Basic Research Questions

Q. What are the recommended computational methods for modeling the electronic structure and reactivity of fluorinated isocyanate esters like 2,2,3,3,4,4,4-heptafluorobutyl isocyanate?

  • Methodology : Use correlation-consistent basis sets (e.g., cc-pVTZ or cc-pVQZ) to account for electron correlation effects in density functional theory (DFT) or coupled-cluster calculations. These basis sets optimize polarization functions for accurate molecular orbital descriptions, particularly for fluorine atoms . For example, studies on oxygen-containing molecules show that such basis sets recover ~99% of correlation energy compared to atomic natural orbital (ANO) sets, ensuring reliable predictions of reaction pathways or thermodynamic stability .

Q. How can researchers experimentally characterize the thermal stability of this compound under varying atmospheric conditions?

  • Approach : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to monitor decomposition products (e.g., isocyanic acid, fluorinated fragments). Compare results with atmospheric simulations, such as tower-based gradient measurements (e.g., vertical profiling at 5–320 m altitudes), to assess stability under UV exposure and humidity gradients. For instance, isocyanic acid derivatives show enhanced degradation rates at higher altitudes due to photochemical activity .

Q. What analytical techniques are suitable for detecting trace amounts of this ester in environmental samples?

  • Protocol : Use high-resolution proton-transfer-reaction mass spectrometry (PTR-MS) calibrated with isotopically labeled standards. This method is validated for detecting isocyanic acid derivatives at parts-per-trillion levels, as demonstrated in urban boundary layer studies where vertical gradients and diurnal variability were resolved .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. photolysis) influence the environmental fate of this compound?

  • Experimental Design :

  • Hydrolysis : Conduct kinetic studies in aqueous solutions at pH 2–10, monitoring intermediates via LC-MS.
  • Photolysis : Use solar simulators to quantify quantum yields under controlled UV-Vis irradiation.
  • Data Analysis : Compare rate constants with computational predictions (e.g., transition-state theory using DFT-optimized geometries). Contradictions between lab and field data (e.g., higher degradation rates in ambient air vs. controlled settings) may arise due to heterogeneous reactions with aerosols .

Q. What role does this ester play as a precursor to atmospheric isocyanic acid (HNCO), and how does its contribution compare to other precursors like amides?

  • Case Study : In a 2024 tower-based study, HNCO mixing ratios increased fivefold at 320 m altitude compared to ground levels, suggesting vertical transport and photochemical activation of precursors. To quantify contributions:

  • Source Apportionment : Use tracer compounds (e.g., fluorinated fragments from the ester) in positive matrix factorization (PMF) models.
  • Comparative Analysis : Contrast emission factors with amide-derived HNCO (e.g., C3-amides accounted for >50% of HNCO precursors in prior studies) .

Q. How do steric and electronic effects of the heptafluorobutyl group influence the ester’s reactivity in nucleophilic substitution reactions?

  • Computational Insight : Perform Fukui function analysis to map electrophilic sites. Fluorine’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, while steric hindrance from the fluorinated chain may slow kinetics. Validate with experimental rate constants (e.g., SN2 reactions with amines) .

Data Contradictions and Resolution

Q. Discrepancies in reported atmospheric lifetimes of HNCO precursors: How to reconcile lab vs. field observations?

  • Hypothesis Testing : Lab studies may underestimate lifetimes due to simplified conditions (e.g., lack of competing oxidants like NOx). Field measurements (e.g., 2012 NOAA model) show longer lifetimes in polluted regions due to sustained precursor emissions. Resolve via chamber experiments replicating urban oxidant mixtures (OH, O3) .

Q. Conflicting computational predictions about the ester’s hydrolysis mechanism: Acid-catalyzed vs. base-mediated pathways?

  • Resolution : Use ab initio molecular dynamics (AIMD) simulations to model pH-dependent transition states. Experimental validation via kinetic isotope effects (KIEs) can distinguish mechanisms (e.g., primary KIE >1.3 supports proton transfer in acid catalysis) .

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